

Application Note: Synthesis and Characterization of Advanced Polyesters Utilizing Nonadecanedioic Acid

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Compound of Interest

Compound Name: *Nonadecanedioic Acid*

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Introduction: The Strategic Value of Long-Chain Dicarboxylic Acids

In the landscape of polymer chemistry, aliphatic polyesters stand out for their biodegradability, biocompatibility, and versatile thermomechanical properties. The selection of the dicarboxylic acid monomer is a critical determinant of the final polymer's characteristics. While shorter-chain diacids like adipic (C6) and sebacic (C10) acid are well-established, longer-chain α,ω -dicarboxylic acids offer a pathway to novel materials with enhanced flexibility, hydrophobicity, and unique crystalline behavior.^[1]

Nonadecanedioic acid (C19), a long-chain saturated dicarboxylic acid, is a particularly interesting monomer.^[2] Its odd-numbered carbon chain disrupts the packing efficiency often seen in polymers made from even-numbered diacids, potentially leading to lower melting points and modified crystalline structures.^[3] The significant length of its 17-carbon methylene bridge imparts substantial hydrophobicity and flexibility to the polymer backbone. These attributes make polyesters derived from **nonadecanedioic acid** prime candidates for applications in drug delivery, specialty coatings, and advanced biodegradable materials.^{[4][5]}

This document provides a comprehensive guide to the use of **nonadecanedioic acid** in polyester synthesis, detailing its properties, a robust melt polycondensation protocol, and essential characterization techniques.

Monomer Profile: Nonadecanedioic Acid

Understanding the physicochemical properties of the monomer is fundamental to designing a successful polymerization strategy. **Nonadecanedioic acid** is a white, crystalline solid at ambient temperatures.[2] Its high molecular weight and long aliphatic chain dictate its solubility and thermal behavior.

Property	Value	Source(s)
Systematic Name	1,19-Nonadecanedioic Acid	[2]
CAS Number	6250-70-0	[6][7]
Molecular Formula	C ₁₉ H ₃₆ O ₄	[2][7]
Molecular Weight	328.49 g/mol	[2][7]
Melting Point	105–108 °C	[2]
Boiling Point	492.56 °C (Predicted)	[2]
Appearance	White crystalline solid	[2]
Solubility	Limited in water; soluble in polar organic solvents like ethanol and DMSO.	[2]

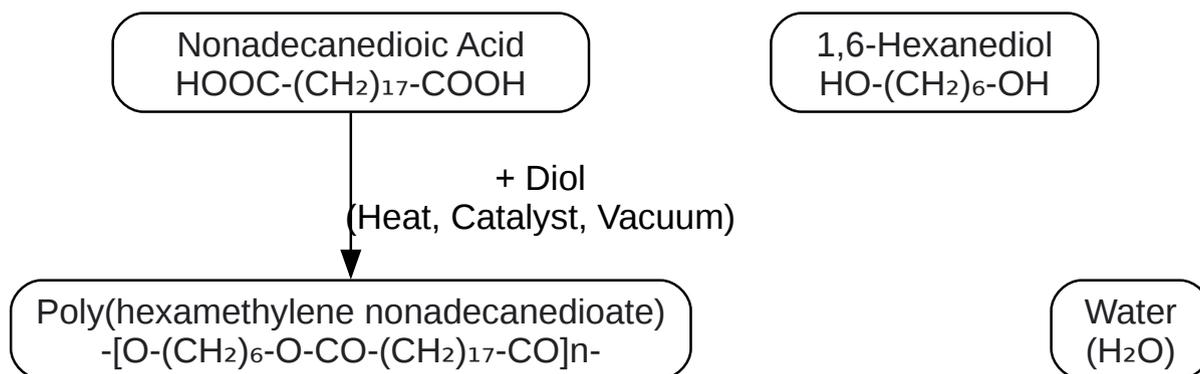
Synthesis Methodology: Melt Polycondensation

Melt polycondensation is a direct and solvent-free method for synthesizing high molecular weight polyesters.[1][8] The process involves reacting the dicarboxylic acid and a suitable diol at elevated temperatures, first under an inert atmosphere to facilitate esterification and then under high vacuum to remove the water byproduct, driving the reaction to completion.[9]

The following protocol details the synthesis of Poly(hexamethylene nonadecanedioate) as a representative example.

General Reaction Scheme

The polycondensation reaction proceeds via the esterification of the terminal carboxyl groups of **nonadecanedioic acid** with the hydroxyl groups of a diol, in this case, 1,6-hexanediol.



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Caption: Polycondensation of **nonadecanedioic acid** and 1,6-hexanediol.

Detailed Experimental Protocol

Materials:

- **Nonadecanedioic acid** (NDA), polymer grade ($\geq 99\%$)
- 1,6-Hexanediol (HDO), polymer grade ($\geq 99\%$)
- Titanium(IV) isopropoxide (TTIP) or another suitable catalyst (e.g., p-TSA)[4][10]
- High-purity nitrogen gas (N_2)
- Dichloromethane (DCM) or Chloroform (for purification)
- Methanol (for purification)

Equipment:

- Three-neck round-bottom flask equipped for mechanical stirring
- Heating mantle with temperature controller

- Mechanical overhead stirrer with a high-torque motor and vacuum-tight seal
- Nitrogen gas inlet
- Condenser and collection flask (Dean-Stark trap optional)
- High-vacuum pump with a cold trap

Procedure:

- Reactor Assembly and Charging:
 - Thoroughly dry all glassware in an oven at 120 °C overnight. Assemble the reactor while hot under a stream of N₂ to prevent moisture contamination.
 - Charge the flask with **nonadecanedioic acid** (e.g., 32.85 g, 0.1 mol) and 1,6-hexanediol (e.g., 12.41 g, 0.105 mol).
 - Causality Insight: A slight molar excess (5-10%) of the diol is used to compensate for its potential loss due to higher volatility during the high-temperature vacuum stage, ensuring proper stoichiometry for achieving high molecular weight.[8]
 - Add the catalyst, TTIP (e.g., 0.05 mol% relative to the diacid), to the solid monomers.
- First Stage: Esterification under Inert Atmosphere:
 - Begin purging the system with a slow, steady flow of N₂ to create an inert atmosphere. This is crucial to prevent oxidative side reactions at high temperatures, which can lead to polymer discoloration and degradation.
 - Commence mechanical stirring (approx. 100-150 RPM) and gradually heat the mixture.
 - Raise the temperature to 160-180 °C. The monomers will melt, forming a clear, homogenous liquid.
 - Maintain this temperature for 2-4 hours. During this phase, the initial esterification occurs, forming low molecular weight oligomers and releasing water, which is carried out of the system by the N₂ stream.[10]

- Second Stage: Polycondensation under Vacuum:
 - Increase the reaction temperature to 190-210 °C.
 - Gradually apply vacuum over 30-60 minutes, reducing the pressure to <1 mbar.
 - Causality Insight: Applying vacuum slowly prevents vigorous boiling and loss of reactants. The high vacuum is essential to efficiently remove the water of condensation, which shifts the reaction equilibrium towards the formation of high molecular weight polymer according to Le Chatelier's principle.[8][9]
 - Continue the reaction under high vacuum for an additional 4-6 hours. A noticeable increase in the melt viscosity will be observed, requiring an increase in stirrer torque. This viscosity change is a primary indicator of successful polymerization and molecular weight build-up.
- Polymer Recovery and Purification:
 - Discontinue heating and turn off the vacuum, backfilling the system with N₂.
 - While the polymer is still molten but has cooled slightly, carefully extrude or pour it onto a cooled, non-stick surface (e.g., PTFE sheet).
 - Allow the polymer to cool completely to room temperature. The resulting solid will be a tough, opaque material.
 - For purification, dissolve the crude polymer in a minimal amount of a suitable solvent like DCM or chloroform. Precipitate the polymer by slowly adding this solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
 - Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Polymer Characterization

Characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polyester.[3][11]

Structural Analysis

- Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the formation of the polyester. Key signals include the disappearance of the broad O-H stretch from the carboxylic acid ($\sim 3000\text{ cm}^{-1}$), the appearance of a strong C=O ester stretch ($\sim 1735\text{ cm}^{-1}$), and the C-O stretch ($\sim 1240\text{ cm}^{-1}$).
- Nuclear Magnetic Resonance (^1H and ^{13}C NMR): Provides detailed structural confirmation and allows for the calculation of monomer incorporation ratios in copolymers. For Poly(hexamethylene nonadecanedioate), specific proton signals corresponding to the methylene groups adjacent to the ester oxygen and carbonyl groups can be clearly identified and integrated.[8]

Molecular Weight Determination

- Gel Permeation Chromatography (GPC): The primary method for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index ($\text{PDI} = M_w/M_n$).[3][11] A low PDI (typically < 2.5 for polycondensation) indicates a well-controlled polymerization.

Thermal Properties

- Differential Scanning Calorimetry (DSC): Used to determine key thermal transitions. For a semi-crystalline polymer, this includes the glass transition temperature (T_g), the melting temperature (T_m), and the crystallization temperature (T_c). The long aliphatic chain of **nonadecanedioic acid** is expected to result in a relatively low T_g and a distinct T_m . [3]
- Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring weight loss as a function of temperature. This determines the onset of thermal decomposition.[11]

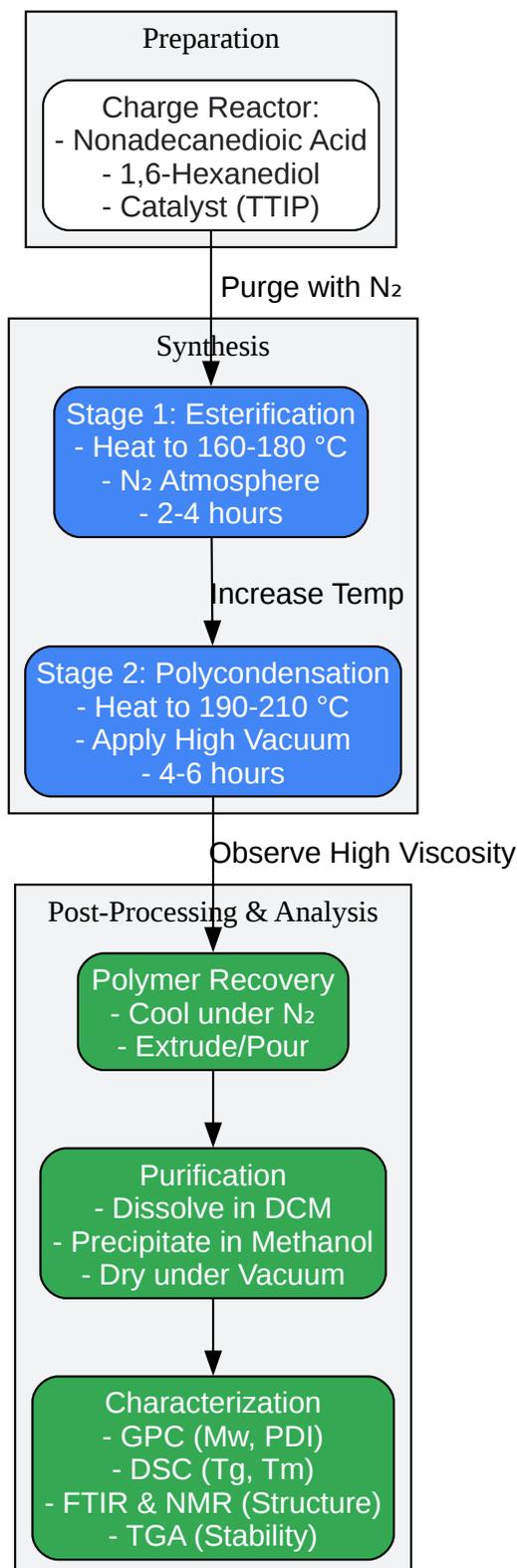
Expected Polymer Properties

The properties of polyesters synthesized from long-chain diacids can be tailored but generally exhibit characteristics driven by their aliphatic nature.

Parameter	Expected Range/Value	Significance
Mn (g/mol)	15,000 - 40,000	Indicates average polymer chain length.
PDI (Mw/Mn)	1.8 - 2.5	Measures the breadth of the molecular weight distribution.
Tg (°C)	-30 to 0	Reflects the flexibility of the polymer backbone.[12]
Tm (°C)	60 - 90	Indicates the crystalline melting point; influenced by chain packing.[9]
Degradation Temp (°C)	> 300	Shows the upper limit of thermal stability.[12]

Workflow Visualization

The overall process from monomer selection to final polymer characterization can be visualized as a logical workflow.



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Caption: Experimental workflow for polyester synthesis and analysis.

Conclusion

Nonadecanedioic acid serves as a powerful monomer for creating advanced aliphatic polyesters with significant hydrophobicity and flexibility. The melt polycondensation protocol described herein provides a reliable and scalable method for producing high molecular weight polymers. By carefully controlling reaction parameters such as stoichiometry, temperature, and vacuum, researchers can tailor the final properties of these materials for demanding applications in the biomedical and specialty materials fields. The characterization techniques outlined are crucial for validating the success of the synthesis and understanding the structure-property relationships of these unique long-chain polyesters.

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